molecular formula C12H11N3O5 B12892250 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 625386-11-0

1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B12892250
CAS No.: 625386-11-0
M. Wt: 277.23 g/mol
InChI Key: WCJKCPSVMQAHRO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of the methoxybenzyl group through a substitution reaction. The carboxylic acid group can be introduced via carboxylation reactions under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-4-(trimethylsilyl)-1H-indole: Shares the methoxybenzyl group but differs in the core structure.

    2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: Similar in having the methoxybenzyl group but with different functional groups and core structures.

Uniqueness: 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

625386-11-0

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17)

InChI Key

WCJKCPSVMQAHRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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